molecular formula C25H20ClNO5 B11176475 3-(2-chlorophenyl)-5-cyclopentyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone

3-(2-chlorophenyl)-5-cyclopentyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone

Cat. No.: B11176475
M. Wt: 449.9 g/mol
InChI Key: YBJZLDUSZIIPTM-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-5-cyclopentyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a furo[3,4-c]pyrrole core, which is a fused heterocyclic system containing both oxygen and nitrogen atoms. The presence of the 2-chlorophenyl and cyclopentyl groups adds to its structural complexity and potential reactivity.

Preparation Methods

The synthesis of 3-(2-chlorophenyl)-5-cyclopentyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone can be achieved through multicomponent and multicatalytic reactions. One such method involves the use of 3-butynamines, glyoxylic acid, and anilines in the presence of a dual catalytic system comprising a gold complex and a chiral phosphoric acid . This reaction is known for its high stereoselectivity, which is crucial for the formation of the desired spiro compound.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The furo[3,4-c]pyrrole core can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The 2-chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon (Pd/C) for hydrogenation reactions.

Scientific Research Applications

3-(2-chlorophenyl)-5-cyclopentyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-5-cyclopentyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone involves its interaction with specific molecular targets and pathways. For instance, its cytotoxic activity against cancer cells is believed to be due to its ability to interfere with cell division and induce apoptosis. The compound may interact with DNA or proteins involved in the cell cycle, leading to cell death .

Comparison with Similar Compounds

Similar compounds to 3-(2-chlorophenyl)-5-cyclopentyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone include other spiro compounds and furo[3,4-c]pyrrole derivatives. Some examples are:

The uniqueness of 3-(2-chlorophenyl)-5-cyclopentyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone lies in its specific structural features and the presence of both 2-chlorophenyl and cyclopentyl groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C25H20ClNO5

Molecular Weight

449.9 g/mol

IUPAC Name

1-(2-chlorophenyl)-5-cyclopentylspiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone

InChI

InChI=1S/C25H20ClNO5/c26-17-12-6-5-11-16(17)20-18-19(24(31)27(23(18)30)13-7-1-2-8-13)25(32-20)21(28)14-9-3-4-10-15(14)22(25)29/h3-6,9-13,18-20H,1-2,7-8H2

InChI Key

YBJZLDUSZIIPTM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C(=O)C3C(C2=O)C4(C(=O)C5=CC=CC=C5C4=O)OC3C6=CC=CC=C6Cl

Origin of Product

United States

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